2-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-isobutylbenzamide
Overview
Description
2-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-isobutylbenzamide is a useful research compound. Its molecular formula is C26H28FN3O4S and its molecular weight is 497.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.17845572 g/mol and the complexity rating of the compound is 808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Science
A study focused on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction. This method offers precise control over cation functionality without side reactions, allowing direct incorporation of guanidinium into stable phenyl rings. This technique has implications for the development of high-performance materials for energy applications (Kim et al., 2011).
Antimicrobial Research
In the realm of antimicrobial research, novel heterocyclic compounds incorporating a sulfamoyl moiety were synthesized for evaluation as antimicrobial agents. This includes derivatives obtained through various reactions, indicating the versatility of sulfamoyl-containing compounds in developing new antimicrobial solutions (Darwish et al., 2014).
Medicinal Chemistry and Pharmacology
Research into halogenated sulfonamides prepared from anilines explored as inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. This study shows the therapeutic potential of such compounds in developing antitumor agents, highlighting the importance of halogenated sulfonamides in medicinal chemistry (Ilies et al., 2003).
Drug Design and Synthesis
The development of sulfonyl fluoro isocyanides as SuFExable synthons for the Ugi reaction presents a new methodology in drug design and synthesis. This approach allows for the one-step synthesis of sulfonyl fluoro α-amino amides and peptides, demonstrating the utility of sulfonyl and fluoro groups in the synthesis of complex molecules (Xu & Cui, 2021).
Properties
IUPAC Name |
2-[[2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-(2-methylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O4S/c1-18(2)16-28-26(32)21-8-4-6-10-23(21)29-25(31)17-30(24-11-7-5-9-22(24)27)35(33,34)20-14-12-19(3)13-15-20/h4-15,18H,16-17H2,1-3H3,(H,28,32)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHENDLJEUBINDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCC(C)C)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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